molecular formula C16H10Cl2N2O2 B12028762 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 78874-29-0

3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12028762
CAS No.: 78874-29-0
M. Wt: 333.2 g/mol
InChI Key: GWBLAHGDKRFPEE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or a β-keto ester. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the dichlorophenyl group. This can be achieved using reagents such as 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the dichlorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the dichlorophenyl and phenyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

78874-29-0

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-6-7-12(13(18)8-10)14-9-15(16(21)22)20(19-14)11-4-2-1-3-5-11/h1-9H,(H,21,22)

InChI Key

GWBLAHGDKRFPEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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